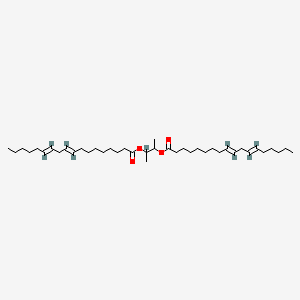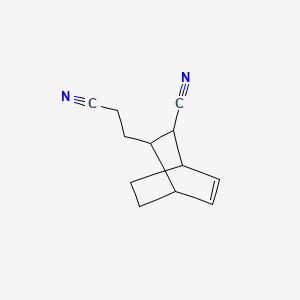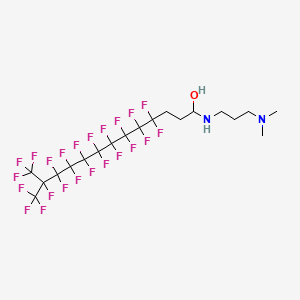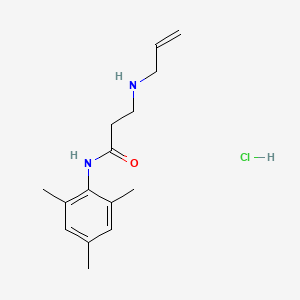
2,3-Butanediol bis(9,12-octadecadienoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanediol bis(9,12-octadecadienoate) is an ester compound formed from 2,3-butanediol and 9,12-octadecadienoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of 2,3-butanediol bis(9,12-octadecadienoate) consists of a central 2,3-butanediol moiety esterified with two 9,12-octadecadienoic acid molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-butanediol bis(9,12-octadecadienoate) typically involves the esterification of 2,3-butanediol with 9,12-octadecadienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 2,3-butanediol bis(9,12-octadecadienoate) follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol bis(9,12-octadecadienoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2,3-Butanediol bis(9,12-octadecadienoate) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3-butanediol bis(9,12-octadecadienoate) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release 2,3-butanediol and 9,12-octadecadienoic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediol: A vic-diol with applications in the production of plastics and pesticides.
9,12-Octadecadienoic Acid: A polyunsaturated fatty acid with roles in nutrition and metabolism.
Uniqueness
2,3-Butanediol bis(9,12-octadecadienoate) is unique due to its dual ester structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
84006-23-5 |
|---|---|
Molecular Formula |
C40H70O4 |
Molecular Weight |
615.0 g/mol |
IUPAC Name |
3-[(9E,12E)-octadeca-9,12-dienoyl]oxybutan-2-yl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H70O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(41)43-37(3)38(4)44-40(42)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,37-38H,5-12,17-18,23-36H2,1-4H3/b15-13+,16-14+,21-19+,22-20+ |
InChI Key |
FRAVYFVQHSYGMX-SKHCUOGJSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC(C(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















